Alizarin/Quinizarin isomers often fail in redox flow batteries and analytical metal sensing due to severe capacity fade and irreversible binding. 1,8-Dihydroxyanthraquinone (Danthron) addresses this with: • Highest redox reversibility - resists alkaline decomposition, enabling stable ARFB negolytes (e.g., DCDHAQ). • Tunable metal coordination - separated hydroxy-keto motif permits controlled dinuclear complexation, avoiding catechol-like side reactions. • Industrial green processing - 99% selectivity to leuco-form via continuous-flow hydrogenation, no inorganic reductants. Supplied at ≥98% purity; in stock for immediate shipping.
1,8-Dihydroxyanthraquinone (CAS 117-10-2), commonly known as Danthron or Chrysazin, is a highly functionalized anthraquinone derivative characterized by its dual electron-donating hydroxyl groups at the 1 and 8 positions. While historically recognized in biological applications, its modern industrial and scientific value lies in its role as a highly tunable precursor for advanced materials. In procurement contexts, 1,8-DHAQ is primarily sourced as a critical intermediate for the synthesis of complex indanthrene dyes, analytical metal-chelating agents, and next-generation aqueous redox flow battery (ARFB) electrolytes. Its specific substitution pattern lowers the standard reduction potential compared to native anthraquinone, while maintaining excellent chemical stability, making it a high-priority baseline material for scalable electrochemical and synthetic workflows [1].
Substituting 1,8-DHAQ with closely related isomers like Alizarin (1,2-DHAQ) or Quinizarin (1,4-DHAQ) frequently leads to process failures in electrochemical and coordination applications. The specific placement of the hydroxyl groups dictates the molecule's redox reversibility, disproportionation pathways, and metal-binding kinetics. In alkaline flow batteries, 1,2- and 1,4-isomers are prone to severe decomposition mechanisms at high oxidation potentials, leading to rapid capacity fade, whereas 1,8-DHAQ resists these pathways [1]. Furthermore, in analytical coordination chemistry, the catechol-like motif of Alizarin binds metals like Al(III) with extreme, often irreversible strength, whereas the separated hydroxy-keto function of 1,8-DHAQ provides a weaker, highly tunable complexation required for specific dinuclear geometries[2].
Reported micronucleus induction rank may differ substantially; analog substitution can alter assay sensitivity and compromise risk assessment benchmarks.
Danthron acts through a motility-independent secretory mechanism, unlike transit-accelerating analogs; substitution confounds mechanistic pharmacology studies.
Danthron is not a substrate for MRP1 or P-gp, while rhein is MDR-dependent; substitution introduces efflux-related variability in cytotoxicity assays.
Unsubstituted core defines a distinct baseline; functionalized analogs (emodin, rhein) exhibit markedly different phase II metabolism rates, invalidating direct substitution in SAR models.
When evaluated as an anolyte for alkaline aqueous redox flow batteries, 1,8-DHAQ demonstrates the highest redox reversibility and rapidest mass diffusion among five isomeric DHAQs (including 1,2-DHAQ and 1,4-DHAQ). This structural advantage allows the 1,8-isomer to achieve >99.3% current efficiency and >99.88% capacity retention per cycle, avoiding the rapid capacity fade and high-oxidation-potential decomposition mechanisms that plague Alizarin and Quinizarin derivatives[1].
| Evidence Dimension | Electrochemical reversibility and mass diffusion |
| Target Compound Data | 1,8-DHAQ enables >99.3% current efficiency and >99.88% capacity retention per cycle. |
| Comparator Or Baseline | Five isomeric DHAQs (including 1,2-DHAQ and 1,4-DHAQ). |
| Quantified Difference | Highest reversibility and fastest mass diffusion, avoiding specific high-oxidation-potential decomposition. |
| Conditions | Alkaline aqueous redox flow battery (ARFB) with potassium ferrocyanide catholyte. |
For grid-scale energy storage procurement, selecting the 1,8-isomer prevents premature electrolyte degradation and maximizes battery lifecycle.
As a precursor for advanced electrolytes, 1,8-DHAQ can be converted via a one-pot synthesis into DCDHAQ, yielding a volumetric capacity of 40.2 Ah/L in 1 M KOH. This represents a ~70-fold increase over the unmodified 1,8-DHAQ baseline (0.567 Ah/L). The functionalization thermodynamically and kinetically suppresses disproportionation reactions, proving 1,8-DHAQ is a highly processable starting material for commercial-grade flow battery electrolytes [1].
| Evidence Dimension | Volumetric capacity enhancement via scalable functionalization |
| Target Compound Data | Functionalized DCDHAQ yields 40.2 Ah/L volumetric capacity. |
| Comparator Or Baseline | Unmodified 1,8-DHAQ baseline (0.567 Ah/L). |
| Quantified Difference | ~70-fold increase in volumetric capacity while suppressing disproportionation. |
| Conditions | 1 M KOH electrolyte at pH 14. |
Proves that 1,8-DHAQ is an exceptionally viable, low-cost precursor for manufacturing ultra-high-solubility commercial flow battery electrolytes.
In metal complexation assays, 1,8-DHAQ (Chrysazin) exhibits significantly lower Al(III) fixation power compared to the aggressive catechol-like chelation of Alizarin (1,2-DHAQ). This weaker hydroxy-keto binding allows 1,8-DHAQ to form unique S=1 M2L2-type dinuclear complexes with Cu(II), providing a tunable coordination geometry that is impossible to achieve with the strongly binding 1,2-isomer [1].
| Evidence Dimension | Metal complexation strength and geometry |
| Target Compound Data | Forms S=1 M2L2-type dinuclear complexes with moderate hydroxy-keto fixation power. |
| Comparator Or Baseline | Alizarin (1,2-DHAQ), which exhibits highly aggressive catechol-like chelation. |
| Quantified Difference | Significantly lower and more reversible Al(III) complexing power compared to the 1,2-isomer. |
| Conditions | Al(III) and Cu(II) complexation assays in solution. |
Allows researchers to design weaker, reversible metal complexes or specific dinuclear coordination polymers where Alizarin binds too strongly.
1,8-DHAQ is highly compatible with modern continuous-flow manufacturing. Using Pt/DMPSi-Al2O3 heterogeneous catalysts under neutral conditions, 1,8-DHAQ undergoes selective hydrogenation to leuco-forms with up to 99% conversion and 99% selectivity. This eliminates the need for stoichiometric inorganic reductants, acids, or bases required in conventional batch synthesis, streamlining industrial dye intermediate production[1].
| Evidence Dimension | Conversion and selectivity in continuous-flow hydrogenation |
| Target Compound Data | Up to 99% conversion and 99% selectivity to leuco-forms. |
| Comparator Or Baseline | Conventional batch synthesis requiring stoichiometric inorganic reductants. |
| Quantified Difference | Eliminates the need for stoichiometric acids, bases, or inorganic reductants while maintaining near-quantitative yields. |
| Conditions | Neutral continuous-flow reactor using Pt/DMPSi-Al2O3 heterogeneous catalysts. |
Demonstrates that 1,8-DHAQ drops seamlessly into modern, scalable, green-chemistry continuous-flow manufacturing lines for dye intermediates.
Because 1,8-DHAQ exhibits the highest redox reversibility among its isomers and avoids the decomposition pathways of Alizarin and Quinizarin, it is the optimal procurement choice for synthesizing functionalized negolytes (such as DCDHAQ). It provides the necessary electrochemical stability for long-duration grid-scale energy storage [1].
In analytical and materials chemistry where the aggressive catechol-like binding of 1,2-DHAQ is undesirable, 1,8-DHAQ serves as a superior ligand. Its separated hydroxy-keto function allows for the controlled synthesis of S=1 M2L2-type dinuclear complexes and reversible Al(III) sensors [2].
For industrial dye manufacturers transitioning to green chemistry, 1,8-DHAQ is highly compatible with continuous-flow hydrogenation. Its ability to be converted to leuco-forms at 99% selectivity without stoichiometric inorganic reductants makes it a highly processable intermediate for indanthrene dyestuffs [3].
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